![molecular formula C14H14F3N5OS B2490518 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide CAS No. 2034304-06-6](/img/structure/B2490518.png)
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide often involves multi-step chemical reactions that leverage the reactivity of nicotinamide and thiadiazole derivatives. For example, nicotinamides can be synthesized through reactions that involve nicotinic acid esters and various sulfur-containing compounds, such as thiadiazoles and thioacetamides, in the presence of catalysts like phosphorus oxychloride or through reflux in ethanol/piperidine solutions (J. Shu, 2003).
Molecular Structure Analysis
The molecular structure of this compound and similar compounds is characterized using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These techniques provide insights into the chemical connectivity, molecular geometry, and electron distribution within the molecule. For instance, structural characterization of related compounds, such as 2-nicotinamido-1,3,4-thiadiazole, has been carried out using X-ray crystallographic methods, revealing detailed information about their atomic arrangement and molecular interactions (Marianne E. Burnett et al., 2015).
Chemical Reactions and Properties
Compounds with the thiadiazole and nicotinamide moieties are known to participate in various chemical reactions, reflecting their rich chemical properties. These reactions may include nucleophilic substitution, cyclization, and condensation reactions, leading to the synthesis of complex heterocyclic compounds. The chemical reactivity of these compounds is influenced by the presence of electron-withdrawing or electron-donating groups, which can affect their interaction with other chemical species (A. Hussein et al., 2009).
Scientific Research Applications
Therapeutic Potential in Neurological Disorders
Nicotinamide, a form of vitamin B3, has been studied for its neuroprotective effects across various models. It serves as a precursor to nicotinamide adenine dinucleotide (NAD+), crucial for cellular energy production and metabolic processes. Research suggests nicotinamide may help preserve and enhance neurocognitive function, potentially offering benefits against age-related cognitive decline, Alzheimer's disease, Parkinson's disease, and traumatic brain injury (Rennie et al., 2015).
Oncological Applications
Derivatives of nicotinic acid, including nicotinamide, have shown promise as anticancer agents. Their biological properties and ability to interact with various cellular targets make them candidates for drug development aimed at treating cancer. The synthesis and investigation of nicotinamide derivatives have led to insights into their anticancer potential, underscoring the importance of heterocyclic compounds in medicinal chemistry (Jain et al., 2020).
Environmental and Biochemical Insights
The degradation and stability of compounds similar to N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide have been subjects of study, particularly in relation to environmental persistence and biochemical interactions. Research into nitisinone, a triketone with similarities in structure, has illuminated the stability of such compounds under varying conditions and their potential degradation pathways, which could have implications for both environmental science and pharmacology (Barchańska et al., 2019).
Potential in Optoelectronic Materials
The structural motifs found in nicotinamide and related compounds, including thiadiazolines and pyrimidines, have been explored for their applications in optoelectronic materials. These compounds have shown potential in the development of luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs), highlighting the versatility of heterocyclic compounds in material science (Lipunova et al., 2018).
Mechanism of Action
Target of Action
The compound, also known as N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide, is a novel glutaminase 1 inhibitor . Glutaminase 1 is an enzyme that plays a crucial role in cellular metabolism, particularly in cancer cells, where it helps to provide the energy and building blocks needed for rapid cell growth .
Mode of Action
The compound interacts with its target, glutaminase 1, by binding to it and inhibiting its activity . This inhibition disrupts the metabolic processes of the cancer cells, leading to a decrease in their growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutaminolysis pathway . Glutaminolysis is a metabolic process where glutamine is converted into glutamate by the action of glutaminase. Inhibition of glutaminase by the compound disrupts this pathway, affecting the energy production and growth of cancer cells .
Result of Action
The inhibition of glutaminase 1 by the compound leads to a decrease in the growth and proliferation of cancer cells . This is particularly relevant in the context of glioblastoma, a type of brain cancer, where the compound’s antineoplastic efficacy has been highlighted .
properties
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5OS/c15-14(16,17)11-2-1-9(7-18-11)13(23)20-10-3-5-22(6-4-10)12-8-19-24-21-12/h1-2,7-8,10H,3-6H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABSXHDPCJFJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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